N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
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Overview
Description
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide is a chemical compound with the molecular formula C13H10Cl3NO3S. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a methanesulfonamide group attached to a chlorinated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of various industrial products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: A related compound with similar structural features but different functional groups.
Triclosan: Another chlorinated phenol derivative with antimicrobial properties.
2,4-Dichlorophenol: A simpler chlorinated phenol used in various chemical applications.
Uniqueness
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
55688-32-9 |
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Molecular Formula |
C13H10Cl3NO3S |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-21(18,19)17-11-7-9(15)3-5-13(11)20-12-4-2-8(14)6-10(12)16/h2-7,17H,1H3 |
InChI Key |
GGXHJZXEWYFVKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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